Scp1-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

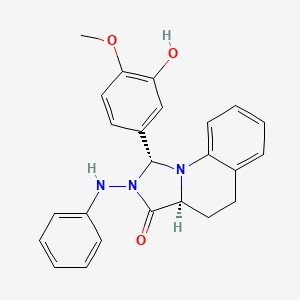

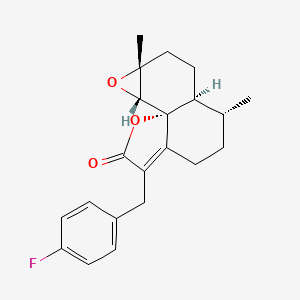

Scp1-IN-2 is a potent and selective inhibitor of small C-terminal domain phosphatase 1 (Scp1). This compound is known for its ability to induce REST (RE1-Silencing Transcription factor) degradation and inhibit its transcriptional activity. High levels of REST protein are associated with tumor growth in certain glioblastoma cells, making this compound a valuable tool for studying glioblastomas driven by REST transcriptional activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Scp1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing inhibitors of protein phosphatases like Scp1 often involve the use of peptide-displayed phage libraries and phosphorylation mimic phage display methods .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound. Specific industrial methods are not publicly available, but they would follow standard protocols for producing pharmaceutical-grade inhibitors.

Analyse Des Réactions Chimiques

Types of Reactions

Scp1-IN-2 primarily undergoes reactions typical of inhibitors targeting protein phosphatases. These reactions include binding to the active site of Scp1 and inducing conformational changes that inhibit its activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis and reactions involving this compound typically use reagents such as AlF4− and BeF3−, which are common in phosphorylation mimic methods. These reagents help identify and bind to the active sites of protein phosphatases .

Major Products Formed

The primary product formed from reactions involving this compound is the inhibited form of Scp1, which results in the degradation of REST and reduced transcriptional activity. This inhibition is crucial for studying the role of REST in glioblastoma growth .

Applications De Recherche Scientifique

Scp1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study the inhibition mechanisms of protein phosphatases and to develop new inhibitors with improved efficacy and selectivity

Biology: Helps in understanding the role of REST in neuronal gene silencing and its impact on cellular processes

Medicine: Potential therapeutic applications in treating glioblastomas and other cancers driven by REST transcriptional activity

Industry: Used in the development of new drugs targeting protein phosphatases and in the production of research-grade inhibitors

Mécanisme D'action

Scp1-IN-2 exerts its effects by binding to the active site of Scp1, a serine/threonine protein phosphatase. This binding induces conformational changes that inhibit the phosphatase activity of Scp1. As a result, REST, a transcriptional repressor, is degraded, leading to reduced transcriptional activity and inhibition of tumor growth in glioblastoma cells .

Comparaison Avec Des Composés Similaires

Scp1-IN-2 is unique in its high selectivity and potency as an inhibitor of Scp1. Similar compounds include:

These compounds share similar mechanisms of action but differ in their binding sites and overall efficacy.

Propriétés

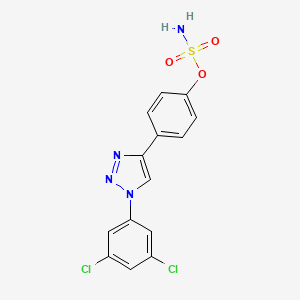

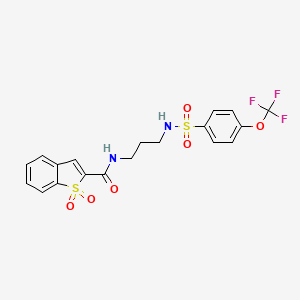

Formule moléculaire |

C19H17F3N2O6S2 |

|---|---|

Poids moléculaire |

490.5 g/mol |

Nom IUPAC |

1,1-dioxo-N-[3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H17F3N2O6S2/c20-19(21,22)30-14-6-8-15(9-7-14)32(28,29)24-11-3-10-23-18(25)17-12-13-4-1-2-5-16(13)31(17,26)27/h1-2,4-9,12,24H,3,10-11H2,(H,23,25) |

Clé InChI |

PXXDAPPRHFFSMC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)